molecular formula C20H19N3O5S2 B2530805 Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate CAS No. 670270-73-2

Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate

Cat. No. B2530805
CAS RN: 670270-73-2
M. Wt: 445.51
InChI Key: ASUKCJAZCKNUQQ-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate is a chemical compound with the molecular formula C20H19N3O5S2 . It has an average mass of 445.512 Da and a monoisotopic mass of 445.076599 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-4-yl moiety, which is a bicyclic system composed of a thiophene and a pyrimidine ring fused together . This moiety is linked to a terephthalate group through a thioacetamido bridge .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Its empirical formula is C10H10N2O2S2 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has shown that derivatives of thieno[2,3-d]pyrimidines, which are structurally similar to the specified compound, can be synthesized through reactions under microwave irradiation, resulting in compounds with potential for various applications, highlighting innovative synthesis methods for thieno[2,3-d]pyrimidin derivatives (Davoodnia et al., 2009).

Environmental Applications

  • The esterase gene dmtH from Sphingobium sp. C3 has been found to transform Dimethyl terephthalate (DMT), a compound closely related to Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate, into less toxic mono-methyl terephthalate (MMT), highlighting the potential for bioremediation in reducing DMT's environmental impact (Cheng et al., 2020).

Antimicrobial and Anticonvulsant Applications

  • The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents demonstrates the potential medical applications of thieno[2,3-d]pyrimidin-4-yl derivatives, indicating a focus on developing new therapeutic agents (Severina et al., 2020).

Biomedical Research

  • A bis-chalcone derived from thiophene and its bis-cyclized products have been studied for their anti-bacterial activities, offering insights into the antimicrobial potential of thieno[2,3-d]pyrimidin-4-yl derivatives and related compounds (Asiri & Khan, 2011).

Molecular Docking and Pharmacological Evaluation

  • Novel pyrazolo[1,5-a]pyrimidine derivatives, synthesized starting from dimethyl terephthalate, have been evaluated for antimicrobial activities through molecular docking studies, showcasing the utility of dimethyl terephthalate derivatives in drug design and pharmacological research (Fahim & Farag, 2020).

properties

IUPAC Name

dimethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-10-11(2)30-18-16(10)17(21-9-22-18)29-8-15(24)23-14-7-12(19(25)27-3)5-6-13(14)20(26)28-4/h5-7,9H,8H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUKCJAZCKNUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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